3-[(Ethylsulfanyl)methyl]-6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Ethyl [6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, which is further substituted with an ethyl group and a 3-iodophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of ethyl [6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate aldehydes or ketones. One common method involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with 3-iodobenzaldehyde in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, under reflux conditions. The resulting intermediate is then treated with ethyl iodide to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl [6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazolothiadiazine derivatives.
Scientific Research Applications
Ethyl [6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic electronics and as a component in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in the study of molecular interactions and pathways, particularly in the context of drug design and development.
Mechanism of Action
The mechanism of action of ethyl [6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and thiadiazole rings allow it to form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cancer cell proliferation or reduction of microbial growth .
Comparison with Similar Compounds
Ethyl [6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific substitution pattern and the presence of both triazole and thiadiazole rings. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological and chemical properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepines: These compounds have an additional ring compared to triazolothiadiazines, which can result in different biological activities and applications.
The uniqueness of ethyl [6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11IN4S2 |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-(3-iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11IN4S2/c1-2-18-7-10-14-15-12-17(10)16-11(19-12)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3 |
InChI Key |
YWIDWFNWIKLLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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